molecular formula C14H19N3O2 B1441317 tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate CAS No. 1303889-77-1

tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate

Cat. No.: B1441317
CAS No.: 1303889-77-1
M. Wt: 261.32 g/mol
InChI Key: QUFUPCQZSGECCQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group attached to a pyridine ring, and an ethylcarbamate moiety

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate can be used as an intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization and modification, making it valuable in the development of new synthetic methodologies.

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as enzyme inhibition or receptor binding, which can be explored for therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable building block for various chemical processes.

Future Directions

The use of tert-butyl carbamates as protective groups in organic synthesis is a well-established field . Future research may focus on developing new synthetic methods and applications for these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate can be achieved through a multi-step process. One common method involves the reaction of a pyridine derivative with a cyano group, followed by the introduction of the tert-butyl and ethylcarbamate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine-substituted compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate involves its interaction with specific molecular targets. The cyano group and pyridine ring can participate in binding interactions with enzymes or receptors, leading to modulation of their activity. The ethylcarbamate moiety may also contribute to the compound’s overall pharmacological profile by enhancing its stability and bioavailability.

Comparison with Similar Compounds

  • tert-Butyl N-[cyano(pyridin-2-yl)methyl]-N-ethylcarbamate
  • tert-Butyl N-[cyano(pyridin-4-yl)methyl]-N-ethylcarbamate
  • tert-Butyl N-[cyano(pyridin-3-yl)methyl]-N-methylcarbamate

Uniqueness: tert-Butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate is unique due to the specific positioning of the cyano group on the pyridine ring and the presence of both tert-butyl and ethylcarbamate groups. This combination of structural features imparts distinct reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-5-17(13(18)19-14(2,3)4)12(9-15)11-7-6-8-16-10-11/h6-8,10,12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFUPCQZSGECCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C#N)C1=CN=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141414
Record name Carbamic acid, N-(cyano-3-pyridinylmethyl)-N-ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303889-77-1
Record name Carbamic acid, N-(cyano-3-pyridinylmethyl)-N-ethyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303889-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(cyano-3-pyridinylmethyl)-N-ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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